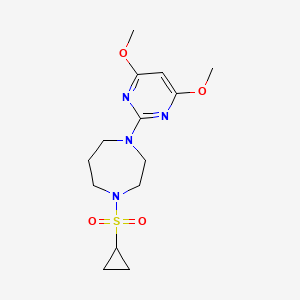![molecular formula C16H21N3O2S B6439232 3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile CAS No. 2549027-39-4](/img/structure/B6439232.png)
3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile (3-CPDM-DBN) is a heterocyclic compound that has been studied for its potential use in a variety of scientific research applications. It is a derivative of the 1,4-diazepane ring system and is composed of a benzonitrile group attached to the cyclopropanesulfonyl group. The main focus of
Wissenschaftliche Forschungsanwendungen
3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile is a useful compound for scientific research applications due to its ability to bind to a variety of proteins, enzymes, and other molecules. It has been used to study the structure and function of proteins, enzymes, and other molecules, as well as to investigate the effects of drugs on these molecules. Additionally, it has been used to study the mechanism of action of various drugs, and to investigate the biochemical and physiological effects of various drugs.
Wirkmechanismus
The mechanism of action of 3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile is dependent on its ability to bind to a variety of proteins, enzymes, and other molecules. It binds to these molecules through a process of hydrogen bonding and hydrophobic interactions. This binding process leads to changes in the structure and function of the proteins, enzymes, and other molecules, which in turn leads to changes in the biochemical and physiological effects of the drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the type of molecule it is binding to. For example, it has been shown to bind to certain proteins and enzymes, leading to changes in their structure and function. This can lead to changes in the metabolism of drugs, as well as changes in the absorption, distribution, and excretion of drugs. Additionally, it can lead to changes in the pharmacokinetics and pharmacodynamics of drugs, as well as changes in their efficacy and toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is a relatively small molecule, which makes it easier to study its binding properties. However, there are some limitations to its use in laboratory experiments. For example, it is not as effective at binding to some proteins and enzymes as other compounds, and it can be difficult to study its binding properties in detail.
Zukünftige Richtungen
The future directions for 3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile are numerous. It could be used to study the structure and function of proteins and enzymes, as well as to investigate the effects of drugs on these molecules. Additionally, it could be used to study the mechanism of action of various drugs, and to investigate the biochemical and physiological effects of various drugs. Furthermore, it could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to investigate their efficacy and toxicity. Finally, it could be used to develop novel drugs and drug delivery systems.
Synthesemethoden
The synthesis of 3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile can be achieved through a two-step process. The first step involves the reaction of 4-cyclopropanesulfonyl-1,4-diazepan-1-yl bromide with sodium benzoate in anhydrous acetonitrile, followed by the addition of sodium hydroxide to the reaction mixture. The second step involves the reaction of the resulting diol with sodium cyanoborohydride to yield the desired this compound.
Eigenschaften
IUPAC Name |
3-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c17-12-14-3-1-4-15(11-14)13-18-7-2-8-19(10-9-18)22(20,21)16-5-6-16/h1,3-4,11,16H,2,5-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFYBXCVDDPZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC(=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439151.png)
![4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439166.png)
![3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6439168.png)
![3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6439178.png)
![5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6439187.png)

![2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6439202.png)
![3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6439214.png)
![4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6439216.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6439217.png)
![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine](/img/structure/B6439225.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6439234.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439245.png)
![N-ethyl-4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6439253.png)